3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1139-11-3
VCID: VC20963822
InChI: InChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16)
SMILES: CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

CAS No.: 1139-11-3

Cat. No.: VC20963822

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione - 1139-11-3

Specification

CAS No. 1139-11-3
Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione
Standard InChI InChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16)
Standard InChI Key XKNVJOJHTAAZCW-UHFFFAOYSA-N
SMILES CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2
Canonical SMILES CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2

Introduction

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . It features an imidazolidine ring structure substituted with an amino group at the 3-position and both ethyl and phenyl groups at the 5-position. This compound is of interest in various fields due to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of ethyl phenylglyoxylate with urea under controlled conditions. The process requires heating in the presence of a base such as sodium hydroxide to facilitate the formation of the imidazolidine ring.

Industrial Production

Industrial production follows similar synthetic routes but on a larger scale, using high-purity reagents and controlled reaction conditions to ensure consistent product quality. Purification steps like recrystallization are often employed to obtain pure compounds.

Types of Reactions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: The amino group can react with electrophiles like alkyl halides.

Major Products Formed

These reactions yield substituted imidazolidine derivatives useful in different applications.

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, Hydrogen peroxideImidazolidine derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halidesSubstituted imidazolines

Biological Activities

Research into this compound's biological activities includes studies on antimicrobial properties (similar compounds have shown antibacterial activity) and anticancer potential (though specific results for this compound are not detailed). Its interaction with enzymes or receptors could modulate their activity, depending on specific applications.

Applications in Research

It serves as a building block for synthesizing more complex molecules in chemistry research. In biology, it is studied for its potential pharmacological effects.

Comparison with Similar Compounds

Similar compounds like 3-amino-methyl variants show distinct properties based on their substitution patterns.

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